molecular formula C15H20BrNO5 B1459916 tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate CAS No. 1799626-21-3

tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate

Cat. No. B1459916
M. Wt: 374.23 g/mol
InChI Key: JXVFUCGLLJLHPQ-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate (TBFC) is a synthetic compound that has been used in a variety of scientific research applications. TBFC is a brominated phenoxyethylcarbamate that is used to induce the formation of covalent crosslinks in polymers. It is also used to modify the surface of polymers and to crosslink polymers in order to create materials with improved physical and chemical properties. TBFC is an important tool for the synthesis of polymers, and it has been used in a wide range of research applications.

Scientific Research Applications

1. Organic Synthesis

  • The compound is used as an intermediate in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) reported its use in the rapid synthesis of a compound important in the context of omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
  • Wu (2011) describes its role in the preparation of different carbamate derivatives, highlighting its utility in protecting amino groups during synthesis processes (Wu, 2011).

2. Material Science and Chemistry

  • Research by Ortiz, Guijarro, and Yus (1999) demonstrates the use of similar tert-butyl carbamate compounds in reactions involving lithium, providing insights into synthetic methods and reaction mechanisms in organic chemistry (Ortiz, Guijarro, & Yus, 1999).
  • In a study conducted by Pan, Liu, and Lau (1998), tert-butyl-based antioxidants, which share structural similarities with the compound , were synthesized and analyzed for their stabilizing action in polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

3. Pharmacology and Drug Development

  • The compound's role as an intermediate in the synthesis of pharmaceuticals is evident in studies like that by Kondo, Kojima, and Sakamoto (1997), who used similar carbamates for the synthesis of indoles with oxygen-bearing substituents, pertinent in drug development (Kondo, Kojima, & Sakamoto, 1997).
  • Abbas et al. (2009) explored its use in the study of foldamers based on aza/α-dipeptide oligomerization, indicating its potential in the development of novel biomolecules (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Safety And Hazards

While specific safety and hazard information for this compound is not directly provided, similar compounds have been associated with certain hazards. For instance, tert-Butyl α-bromoisobutyrate has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-5-6-21-13-10(9-18)7-11(16)8-12(13)20-4/h7-9H,5-6H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVFUCGLLJLHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1OC)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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